REACTION_CXSMILES
|
[CH:1]1C=CC=C[CH:2]=1.C([Li])CCC.[CH3:12][O:13][CH:14]([O:21][CH3:22])[C:15](=O)[C:16]#[C:17][CH2:18][CH3:19]>[Br-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C.CCCCCC>[CH3:12][O:13][CH:14]([O:21][CH3:22])[C:15](=[CH:1][CH3:2])[C:16]#[C:17][CH2:18][CH3:19] |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(C(C#CCC)=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
40
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture (bright orange) is stirred at room temperature for 0.75 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added over about 1/2 hour with a water bath
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
slight heat of reaction
|
Reaction Time |
0.75 h |
Name
|
|
Type
|
|
Smiles
|
COC(C(C#CCC)=CC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |